Thiazole, a five-membered heterocycle containing sulfur and nitrogen, has been integral to medicinal chemistry since the early 20th century. Its aromaticity, evidenced by a diamagnetic ring current (¹H NMR: δ 7.27–8.77 ppm), enables π-electron delocalization that enhances binding to biological targets [6]. Naturally occurring thiazoles include vitamin B1 (thiamine) and epothilone antibiotics, while synthetic derivatives underpin >30 FDA-approved drugs. Key milestones include:
Table 1: Clinically Approved Thiazole-Based Drugs
| Drug Name | Therapeutic Category | Key Target/Mechanism |
|---|---|---|
| Dasatinib | Anticancer (CML) | BCR-ABL/SRC kinase inhibitor |
| Tiazofurin | Anticancer (Leukemia) | IMP dehydrogenase inhibitor |
| Ritonavir | Antiretroviral | HIV-1 protease inhibitor |
| Meloxicam | Anti-inflammatory | COX-2 inhibitor |
| Abafungin | Antifungal | Cell membrane disruption |
Cyclopropane’s strained (27 kcal/mol ring strain) three-membered carbocyclic structure imparts unique properties when hybridized with pharmacophores:
The fusion of cyclopropane with thiazole creates complementary bioactivity:
Table 2: Physicochemical Properties of Cyclopropyl-Thiazole Hybrid vs. Components
| Parameter | Thiazole | Cyclopropane | Cyclopropyl-Thiazole Hybrid |
|---|---|---|---|
| log P (Calculated) | 0.92 | 1.12 | 2.05 |
| Topological PSA (Ų) | 41.5 | 0 | 45.6 |
| Aromaticity Index | High | None | Moderate (localized) |
| Strain Energy | None | 27 kcal/mol | 22–25 kcal/mol* |
* *Hybridization redistributes ring strain
Molecular Design Applications:
Table 3: Standard Nomenclature for Cyclopropyl(thiazol-2-yl)methanone
| Nomenclature System | Name |
|---|---|
| IUPAC | Cyclopropyl(thiazol-2-yl)methanone |
| CAS Registry | 1204028-86-4 (representative analog) |
| Common Synonyms | 2-Cyclopropanoylthiazole |
| SMILES | C1CC1C(=O)C2=NC=CS2 |
| InChI Key | VNQHYTXBZNKJRU-UHFFFAOYSA-N |
This hybrid architecture exemplifies rational scaffold design, merging metalloenzyme modulation (thiazole) with membrane penetration (cyclopropane) for next-generation therapeutics targeting kinases, DNA-topoisomerase complexes, and ion channels [1] [5] [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2